2-(2,4-Difluorophenyl)-1-(1-methylpyrazol-3-yl)ethanamine;hydrochloride

Description

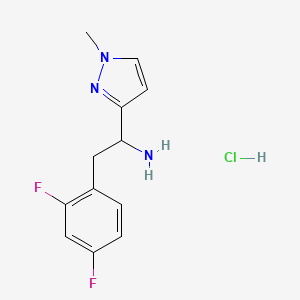

2-(2,4-Difluorophenyl)-1-(1-methylpyrazol-3-yl)ethanamine hydrochloride is a fluorinated arylalkylamine derivative with a pyrazole substituent. Its structure comprises a 2,4-difluorophenyl group attached to an ethanamine backbone, where the amine group is substituted at the 1-position with a 1-methylpyrazol-3-yl moiety. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications .

Properties

IUPAC Name |

2-(2,4-difluorophenyl)-1-(1-methylpyrazol-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F2N3.ClH/c1-17-5-4-12(16-17)11(15)6-8-2-3-9(13)7-10(8)14;/h2-5,7,11H,6,15H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXWFORSZJMGNKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C(CC2=C(C=C(C=C2)F)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClF2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

Condensation Reaction: The starting materials, 2,4-difluorobenzaldehyde and 1-methylpyrazol-3-amine, undergo a condensation reaction in the presence of a reducing agent such as sodium cyanoborohydride to form the target compound.

Reduction Reaction: Another method involves the reduction of 2-(2,4-difluorophenyl)-1-(1-methylpyrazol-3-yl)ethanone using lithium aluminum hydride (LiAlH4) to yield the desired amine.

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Substitution: Substitution reactions can occur at the difluorophenyl or methylpyrazol groups, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium cyanoborohydride (NaBH3CN) are frequently used.

Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions.

Major Products Formed:

Oxidation Products: Various carboxylic acids, ketones, and alcohols can be formed.

Reduction Products: The corresponding amine and other reduced derivatives.

Substitution Products: Different substituted derivatives of the original compound.

Scientific Research Applications

2-(2,4-Difluorophenyl)-1-(1-methylpyrazol-3-yl)ethanamine;hydrochloride has several scientific research applications:

Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Medicine: The compound is being investigated for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.

Industry: It is used in the development of new materials and chemicals with unique properties.

Mechanism of Action

The mechanism by which 2-(2,4-Difluorophenyl)-1-(1-methylpyrazol-3-yl)ethanamine;hydrochloride exerts its effects involves molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of 2-(2,4-Difluorophenyl)-1-(1-methylpyrazol-3-yl)ethanamine hydrochloride with related compounds:

Biological Activity

2-(2,4-Difluorophenyl)-1-(1-methylpyrazol-3-yl)ethanamine;hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a difluorophenyl group and a methylpyrazole moiety, which are significant for its biological interactions. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of the compound.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing signaling pathways related to inflammation and pain.

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in inflammatory processes, thereby reducing the production of pro-inflammatory cytokines.

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to reduce the production of key inflammatory mediators such as nitric oxide (NO) and prostaglandins in activated macrophages.

2. Neuroprotective Effects

The compound has been investigated for its neuroprotective potential in models of neuroinflammation. For instance:

- Case Study : In a study involving MPTP-induced neurotoxicity, treatment with the compound resulted in decreased activation of microglia and reduced neuronal death, suggesting its potential role in neurodegenerative diseases like Parkinson's disease .

3. Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties, although further research is needed to establish its efficacy against specific pathogens.

Case Studies

- Inflammation Models : In models of acute inflammation, administration of the compound led to a significant reduction in paw edema in rats, indicating its potential use as an anti-inflammatory agent.

- Cytokine Production : The compound was shown to inhibit LPS-induced production of TNF-α and IL-6 in vitro, highlighting its mechanism of action through modulation of inflammatory pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.